![molecular formula C8H7N3 B12589022 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine CAS No. 387867-57-4](/img/structure/B12589022.png)
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by a fused ring structure that includes a pyridine ring and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine typically involves the condensation reaction between α-imino esters and isonitrosoacetophenone hydrazones . This method is favored due to its simplicity and the availability of starting materials. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in cancer therapy, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the target proteins, which is crucial for its biological activity.
類似化合物との比較
1,3,5-Triazines: These compounds share a similar triazine ring structure but differ in their substitution patterns and properties.
Pyrrolo[2,1-f][1,2,4]triazine: This fused heterocycle is also used in kinase inhibitors and has applications in cancer therapy.
Uniqueness: 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for synthesizing various derivatives and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
特性
CAS番号 |
387867-57-4 |
|---|---|
分子式 |
C8H7N3 |
分子量 |
145.16 g/mol |
IUPAC名 |
2,4,5-triazatricyclo[6.2.1.02,7]undeca-1(10),3,6,8-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-7-3-6(1)8-4-9-10-5-11(7)8/h1-2,4-5,9H,3H2 |
InChIキー |
JQAKIMPKSIPQKO-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=C1N3C2=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



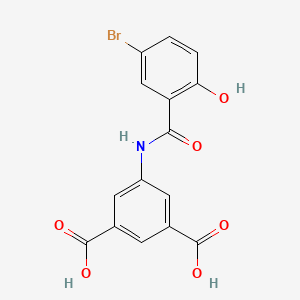
![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
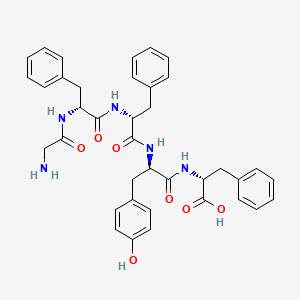
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
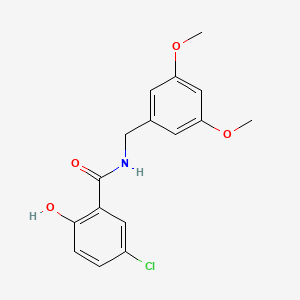
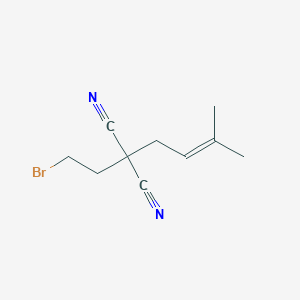
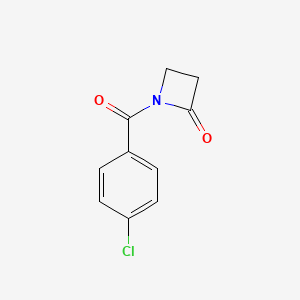
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
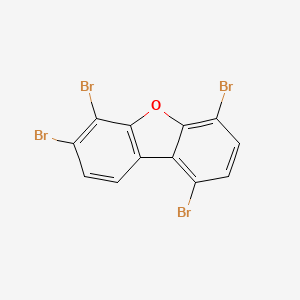
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
